A Technical Guide to 5-Chlorohexanoyl Chloride (CAS 99585-01-0): Properties, Synthesis, and Applications in Drug Development
A Technical Guide to 5-Chlorohexanoyl Chloride (CAS 99585-01-0): Properties, Synthesis, and Applications in Drug Development
This document provides an in-depth technical overview of 5-Chlorohexanoyl chloride, a bifunctional reagent of significant interest to researchers, chemists, and professionals in drug development. We will explore its fundamental chemical properties, core reactivity, standard synthesis protocols, and critical applications as a molecular building block in the pharmaceutical industry.
Core Characteristics and Physicochemical Properties
5-Chlorohexanoyl chloride (C₆H₁₀Cl₂O) is a valuable intermediate in organic synthesis, primarily because it possesses two distinct reactive sites: a highly electrophilic acyl chloride and a secondary alkyl chloride.[1] This dual reactivity allows for sequential, controlled modifications, making it a versatile tool for constructing complex molecular architectures.[1] Its identity is uniquely defined by the CAS Number 99585-01-0.[2] The compound is also known in the literature as a related compound or impurity in the synthesis of the anticoagulant drug Apixaban.[3][4]
Quantitative data and key physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 99585-01-0 | [2] |
| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |
| Molecular Weight | 169.05 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 197.8 ± 23.0 °C (Predicted) | [3][5] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Storage Conditions | -10°C to -20°C, under inert gas | [1] |
Due to its high reactivity, especially its sensitivity to moisture, 5-Chlorohexanoyl chloride must be handled under anhydrous (dry) conditions and stored under an inert atmosphere to prevent hydrolysis and ensure high yields in coupling reactions.[1][6]
The Chemistry of 5-Chlorohexanoyl Chloride: A Reactivity Profile
The synthetic utility of 5-Chlorohexanoyl chloride is rooted in the reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electron-deficient (electrophilic) by the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[6][7] This pronounced positive partial charge makes it an excellent target for attack by a wide range of nucleophiles.[6][7]
These reactions proceed via a well-established Nucleophilic Addition-Elimination mechanism.[8][9] The process is initiated by the nucleophile adding to the carbonyl carbon, which temporarily breaks the carbon-oxygen pi bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[8][9]
Applications in Drug Discovery and Development
The primary value of 5-Chlorohexanoyl chloride in a pharmaceutical context is its function as a versatile intermediate. [1]Its bifunctional nature allows it to act as a linker, connecting different molecular fragments to build a final active pharmaceutical ingredient (API). [1][10] A prominent example is its role in synthetic routes related to Apixaban , a widely used direct factor Xa inhibitor for preventing blood clots. 5-Chlorohexanoyl chloride is cited as a key intermediate or a potential impurity in the manufacturing process of this blockbuster drug, highlighting its industrial relevance. [3]The acyl chloride end can be used to form a critical amide bond, while the alkyl chloride end can participate in subsequent substitution or cyclization reactions.
Safety and Hazard Management
As a highly reactive and corrosive chemical, strict adherence to safety protocols is mandatory when handling 5-Chlorohexanoyl chloride.
| Hazard Class | GHS Statement | Description |
| Flammability | H227 | Combustible liquid. [2] |
| Corrosion | H314 | Causes severe skin burns and eye damage. [2] |
| Irritation | H335 | May cause respiratory irritation. [2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [3]* Skin Protection: Use a complete suit protecting against chemicals, including chemically resistant gloves (e.g., butyl rubber). [3][11]* Respiratory Protection: Work exclusively in a well-ventilated fume hood. If exposure risk is high, use a self-contained breathing apparatus. [11][12] Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [3][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately. [3][13]* Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [3]* Spills: Evacuate the area. Absorb the spill with a non-combustible material like dry sand or earth and place it in a sealed container for disposal. [12]
Predicted Analytical Characterization
While specific, published spectra for 5-Chlorohexanoyl chloride are not readily available, its analytical profile can be reliably predicted based on its structure and data from analogous compounds like hexanoyl chloride. [14][15][16]
-
¹H NMR: The spectrum would show several key signals. Protons alpha to the carbonyl group (-CH₂-COCl) would appear furthest downfield in the aliphatic region (around 2.8-3.0 ppm) as a triplet. The proton on the carbon bearing the secondary chlorine (-CHCl-) would appear as a multiplet around 4.0-4.2 ppm. The remaining methylene protons would produce complex multiplets between approximately 1.5 and 2.2 ppm, and the terminal methyl group (-CH₃) would be a doublet around 1.5 ppm.
-
¹³C NMR: The most deshielded signal would be the carbonyl carbon, expected around 170-175 ppm. The carbon attached to the secondary chlorine (-CHCl-) would appear around 55-65 ppm. The remaining aliphatic carbons would resonate between 20-40 ppm.
-
IR Spectroscopy: The most characteristic and intense absorption would be the C=O stretch of the acyl chloride functional group, which typically appears at a high frequency, around 1790-1815 cm⁻¹. The C-Cl stretches would be observed in the fingerprint region (600-800 cm⁻¹).
References
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorohexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Chlorohexanoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]
-
Novasol Biotech. (n.d.). [ CAS No. 99585-01-0 ] Apixaban Impurity. Retrieved from [Link]
-
Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - 6-Chlorohexanoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of hexanoylchloride. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chlorohexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 19347-73-0,6-CHLOROHEXANOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-chlorohexanoic acid. Retrieved from [Link]
-
SLS - Lab Supplies. (n.d.). 6-Chlorohexanoyl chloride, 96%. Retrieved from [Link]
- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Hexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylhexanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexanoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Hexanoyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 13). The Crucial Role of Hexanoyl Chloride in Pharmaceutical Synthesis: A Supplier's Perspective. Retrieved from [Link]
Sources
- 1. 5-Chlorohexanoyl chloride [myskinrecipes.com]
- 2. 5-Chlorohexanoyl chloride | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novasol - China CAS 99585-01-0 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]
- 4. guidechem.com [guidechem.com]
- 5. Apixaban Related Compound 4 CAS#: 99585-01-0 [m.chemicalbook.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.at [fishersci.at]
- 14. Hexanoyl chloride(142-61-0) 13C NMR spectrum [chemicalbook.com]
- 15. Hexanoyl chloride [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
